molecular formula C14H20FN3O2 B1445509 tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 1279029-66-1

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1445509
CAS No.: 1279029-66-1
M. Wt: 281.33 g/mol
InChI Key: BRGCBYTUEBQKJV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20FN3O2 and a molecular weight of 281.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-fluoropyridine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific biological pathways and receptors. Its piperazine moiety is known to enhance the bioavailability and pharmacokinetic properties of drug candidates .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel compounds with desirable properties for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the fluorine atom on the pyridine ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to penetrate biological membranes, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGCBYTUEBQKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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